molecular formula C18H19N5OS B12163351 N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide

N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12163351
M. Wt: 353.4 g/mol
InChI Key: NBFDGLYHJLFJKS-UHFFFAOYSA-N
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Description

N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a propanamide derivative featuring a phenylsulfanyl ethyl group attached to the amide nitrogen and a 4-(1H-tetrazol-1-yl)phenyl substituent on the propanamide chain. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key pharmacophore known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry . The phenylsulfanyl moiety may influence lipophilicity and membrane permeability, while the propanamide backbone provides structural flexibility for receptor interactions.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)-3-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5OS/c24-18(19-12-13-25-17-4-2-1-3-5-17)11-8-15-6-9-16(10-7-15)23-14-20-21-22-23/h1-7,9-10,14H,8,11-13H2,(H,19,24)

InChI Key

NBFDGLYHJLFJKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CCC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Phenylsulfanyl Group: This can be achieved by reacting a phenylthiol with an appropriate alkyl halide under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the of an azide with a nitrile.

    Coupling Reactions: The final step involves coupling the phenylsulfanyl and tetrazole intermediates with a propanamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various types of chemical reactions:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material Science: The tetrazole ring’s ability to form stable complexes with metals makes this compound useful in the development of new materials with unique properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The tetrazole ring can mimic carboxylic acids, allowing the compound to participate in receptor-ligand interactions, potentially affecting signaling pathways.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The tetrazole ring in the target compound distinguishes it from analogs with triazole, oxadiazole, or other heterocycles.

Compound Name Heterocycle Key Substituents Hypothesized Activity
N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide Tetrazole Phenylsulfanyl ethyl, tetrazolylphenyl Angiotensin II antagonism, metabolic stability
A1 () 1,2,4-Triazole Difluorophenyl, triazolyl, hydroxybutan-2-yl Antifungal (similar to fluconazole derivatives)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () 1,2,4-Triazole Phenylacetyl, ethyl carbamate Antimicrobial (carbamate as prodrug enhancer)
N-[(3-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide () 1,2,4-Oxadiazole 3-Methoxyphenylmethyl, phenyloxadiazole Anti-inflammatory, kinase inhibition

Key Observations :

  • Tetrazole vs. Triazole : Tetrazoles exhibit superior metabolic stability and acidity (pKa ~4.9), making them resistant to enzymatic degradation compared to triazoles (pKa ~8–10) . This property is exploited in antihypertensive drugs (e.g., losartan).

Substituent Effects

The phenylsulfanyl group in the target compound contrasts with thiophene, naphthalene, or methoxyphenyl substituents in analogs.

Substituent Type Example Compounds Impact on Properties
Phenylsulfanyl ethyl Target compound Increased lipophilicity (logP ~3.5 estimated), potential for sulfoxide metabolite formation
Thiophene 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Enhanced electron-rich character, possible CYP450 modulation
Naphthalene 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () Elevated aromatic surface area, favoring hydrophobic binding pockets
Methoxyphenyl N-[(3-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide () Improved solubility via methoxy H-bonding, but reduced metabolic stability

Pharmacokinetic and Toxicity Profiles

  • Tetrazole Stability : The target compound’s tetrazole ring resists oxidative metabolism, reducing first-pass effects compared to triazole or oxadiazole analogs .
  • Sulfanyl Group : While enhancing lipophilicity, this group may increase hepatotoxicity risk via sulfoxide metabolite formation, necessitating toxicity screening .
  • Impurity Profiles : Unspecified impurities in analogs (e.g., ’s fluoronaphthalene) highlight the need for rigorous HPLC or LC-MS monitoring during synthesis .

Biological Activity

N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4SC_{17}H_{18}N_{4}S. The compound features a tetrazole ring , which is known for its stability and diverse biological activities, and a phenylsulfanyl group that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC17H18N4S
Molecular Weight318.41 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cycloaddition reactions. The phenylsulfanyl group is introduced via nucleophilic substitution methods. Detailed synthetic routes are crucial for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. The presence of the phenylsulfanyl group may further enhance this activity due to its electron-donating properties, which can improve binding affinity to microbial targets.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Case Study:
A study conducted on various derivatives of tetrazole compounds showed that those with a phenyl substituent exhibited enhanced cytotoxicity against human cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition: The tetrazole moiety may act as a competitive inhibitor for enzymes critical in metabolic pathways.
  • Receptor Modulation: The compound may bind to specific receptors, altering their activity and leading to downstream effects on cellular processes.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
5-(1H-Tetrazol-5-yl)-1H-pyrazoleAntimicrobialEnzyme inhibition
1H-1,2,3-Triazole derivativesAnticancerApoptosis induction
N-Phenyl-1-(phenylsulfonyl)-triazoleAntiviralNNRTI activity

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